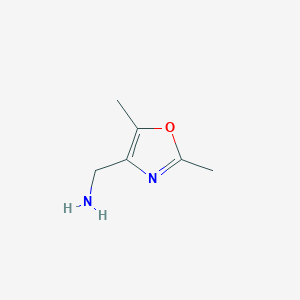

![molecular formula C14H8BrClN2O2 B1284472 2-苯并[1,3]二氧杂环-5-基-3-溴-6-氯-咪唑并[1,2-A]吡啶 CAS No. 904813-96-3](/img/structure/B1284472.png)

2-苯并[1,3]二氧杂环-5-基-3-溴-6-氯-咪唑并[1,2-A]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

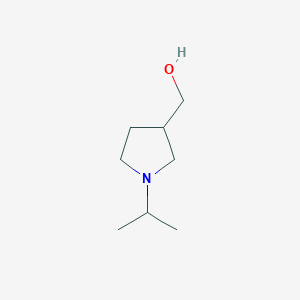

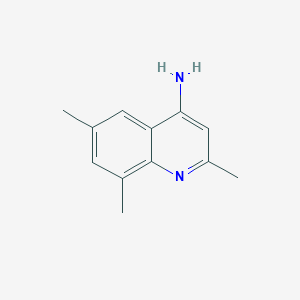

The compound 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine is a multifaceted molecule that is part of a broader class of compounds known for their interesting chemical and physical properties. These compounds often contain fused ring systems, such as imidazole and pyridine, which are known to impart significant fluorescence characteristics. The presence of halogens like bromine and chlorine in the molecule suggests potential reactivity that could be exploited in various chemical reactions, particularly in the formation of new bonds or in halogen exchange reactions.

Synthesis Analysis

The synthesis of related benzoimidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, an efficient synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines has been developed using a palladium-catalyzed annulation reaction of benzimidazoles and alkynyl bromides with internal alkynes . This method could potentially be adapted for the synthesis of 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoimidazo[1,2-a]pyridine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the X-ray structure and DFT studies on a related compound, 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine, have provided insights into the geometrical parameters and electronic properties of these types of molecules . Such studies are crucial for understanding the molecular structure of 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine and predicting its reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of benzoimidazo[1,2-a]pyridine derivatives can be quite diverse. Novel series of these derivatives have been synthesized through various reactions, such as the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives . The presence of bromine and chlorine in 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine suggests that it could participate in similar reactions, potentially leading to a wide array of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescent properties of these compounds are particularly noteworthy, with reported blue or green fluorescences . Additionally, the spectroscopic characterization, including FT-IR, NMR, and UV, provides detailed information about the functional groups present and their electronic environment . The presence of halogens in the molecule of interest would likely affect its physical properties, such as melting point, solubility, and stability, as well as its chemical reactivity.

科学研究应用

新型衍生物的合成

- 研究人员已经合成了新型苯并[4,5]咪唑并[1,2-a]吡啶衍生物,它们在结构上与 2-苯并[1,3]二氧杂环-5-基-3-溴-6-氯-咪唑并[1,2-A]吡啶相关。这些衍生物是通过涉及 2-(1H-苯并[d]咪唑-2-基)乙腈和各种 2,4-二氧代-4-芳基丁酸乙酯衍生物的反应合成的,突出了该化合物在新化学实体创造中的效用 (Goli-Garmroodi 等人,2015 年).

生物活性

- 某些与本化合物密切相关的咪唑并[1,2-a]吡啶被合成作为潜在的抗溃疡剂。虽然它们没有显示出显着的抗分泌活性,但它们在乙醇和 HCl 模型中表现出良好的细胞保护特性,表明了潜在的治疗应用 (Starrett 等人,1989 年).

合成方法

- 开发了一种合成 3-吡嗪基-咪唑并[1,2-a]吡啶的新方法,从 2-氯-6-[(Z)-2-乙氧基乙烯基]吡嗪开始。该方法与 2-苯并[1,3]二氧杂环-5-基-3-溴-6-氯-咪唑并[1,2-A]吡啶等化合物的合成有关,突出了咪唑并[1,2-a]吡啶衍生物的多功能性 (Raymond 等人,2010 年).

在配位化合物中的应用

- 合成了一种新的 3 位取代的咪唑并[1,2-a]吡啶配体,并用于制备配位聚合物和络合物。这些化合物显示出有趣的光致发光特性,表明在材料科学和光致发光研究中具有潜在应用 (Li、Ni 和 Yong,2018 年).

荧光特性

- 已经合成了基于(苯并)咪唑和吡啶骨架的稠合氮杂多环,其结构与本化合物相似。这些化合物表现出荧光特性,表明在基于荧光的技术中具有潜在应用 (Chen 等人,2020 年).

神经退行性疾病的成像剂

- 合成了氟乙氧基和氟丙氧基取代的咪唑并[1,2-a]吡啶,发现它们对外周苯二氮卓受体具有高亲和力。这些化合物被用于正电子发射断层扫描 (PET) 研究,表明它们作为神经退行性疾病成像剂的潜力 (Fookes 等人,2008 年).

未来方向

The future directions in the field of imidazo[1,2-a]pyridines research include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This includes the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

作用机制

Target of Action

Compounds with similar structures have been known to target various cancer cell lines .

Mode of Action

It’s worth noting that the compound contains a benzylic position, which is known to undergo reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been known to affect microtubule assembly, causing mitotic blockade and cell apoptosis .

Result of Action

Compounds with similar structures have been known to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-14-13(17-12-4-2-9(16)6-18(12)14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBKMHKLMGBPDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587662 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904813-96-3 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

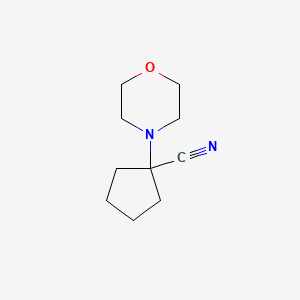

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)

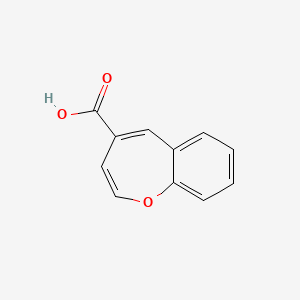

![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)